molecular formula C14H20N2O3S B5806887 methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B5806887
M. Wt: 296.39 g/mol
InChI Key: HORKDJSRKDRDRV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include various functionalities such as pyrrole, thiophene, and amide groups. These functionalities suggest that the compound could have interesting chemical and physical properties, making it a potential candidate for various applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, molecules with pyrrole and thiophene units can be synthesized through reactions involving intermediates like "dimethyl acetone-1,3-dicarboxylate" leading to the formation of thiazole-carboxylates and pyrrolo-thiazole systems in several steps (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as NMR, UV-Vis, FT-IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within a molecule, helping to understand its chemical behavior. For instance, the synthesis and structural characterization of novel chiral nanostructured poly(esterimide)s containing different natural amino acids show how molecular structure analysis plays a crucial role in understanding the properties of complex molecules (Mallakpour & Soltanian, 2011).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups. For example, molecules containing pyrrolidine units can undergo cycloaddition reactions, leading to the formation of new cyclic compounds with potential biological activity (Fleck et al., 2003). The chemical properties of such compounds, including reactivity towards nucleophiles or electrophiles, can be predicted based on their functional groups and molecular structure.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. For example, pyrrolidine derivatives have been studied for their potential use in drug discovery .

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9-10(2)20-13(12(9)14(18)19-3)15-11(17)8-16-6-4-5-7-16/h4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKDJSRKDRDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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